[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is a chemical compound with the molecular formula C₁₄H₂₇ClO₃ and a molecular weight of 278.82 g/mol. It is classified under various chemical databases with the CAS number 93762-38-0 and EINECS number 297-751-1. The structure features an oxirane (epoxide) group, which imparts unique reactivity characteristics, particularly in nucleophilic substitution reactions. This compound is notable for its chloromethyl and octyloxy substituents, which enhance its solubility and reactivity in organic synthesis .
These reactions make it a valuable intermediate in synthetic organic chemistry .
While specific biological activity data on [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is limited, compounds containing chloromethyl and ether functionalities often exhibit varied biological properties. Chlorinated organic compounds can show antimicrobial and antifungal activities due to their ability to disrupt cellular membranes. Additionally, the octyloxy group may enhance lipophilicity, potentially affecting bioavailability and interaction with biological systems .
Several synthetic routes can be employed to produce [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane:
These methods highlight the versatility of synthetic pathways available for this compound .
[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane finds applications in various fields:
The versatility of this compound makes it a valuable asset in industrial chemistry .
Interaction studies involving [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane are crucial for understanding its reactivity and potential biological effects. Research typically focuses on:
Such studies help elucidate its safety profile and potential applications in pharmaceuticals and biochemistry .
Several compounds share structural similarities with [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Octyloxy methyl oxirane | C₁₁H₂₂O₂ | Lacks chloromethyl functionality |
| Chloromethyl ethyl ether | C₇H₁₅ClO | Shorter carbon chain; less hydrophobic |
| 2-Chloro-1-methoxypropane | C₄H₉ClO | Different functional groups; more reactive |
| 1-Chloro-2-methoxypropane | C₄H₉ClO | Similar reactivity but different substituents |
The uniqueness of [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane lies in its combination of both chlorinated and ether functionalities along with an epoxide structure, which provides distinct reactivity patterns not found in simpler analogs .